1-(2-(Dimethylamino)-2-oxoethyl)-1h-pyrazole-4-carboxylic acid
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Overview
Description
1-[(Dimethylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C8H11N3O3 This compound is characterized by the presence of a pyrazole ring substituted with a dimethylcarbamoyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-[(dimethylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid typically involves the reaction of pyrazole derivatives with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
1-[(Dimethylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylcarbamoyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(Dimethylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism by which 1-[(dimethylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
1-[(Dimethylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-[(Dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid: This compound has a similar structure but contains an indole ring instead of a pyrazole ring.
1-[(Dimethylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid: This compound features a triazole ring and is used in proteomics research and material synthesis.
Properties
Molecular Formula |
C8H11N3O3 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
1-[2-(dimethylamino)-2-oxoethyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11N3O3/c1-10(2)7(12)5-11-4-6(3-9-11)8(13)14/h3-4H,5H2,1-2H3,(H,13,14) |
InChI Key |
BYPDNQDYRBVLBL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN1C=C(C=N1)C(=O)O |
Origin of Product |
United States |
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